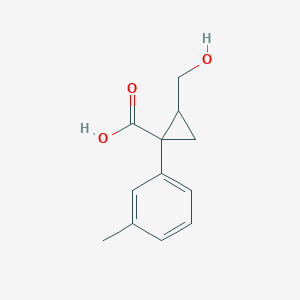

2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC17831346

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O3 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H14O3/c1-8-3-2-4-9(5-8)12(11(14)15)6-10(12)7-13/h2-5,10,13H,6-7H2,1H3,(H,14,15) |

| Standard InChI Key | LZCXAHRPYLCEOA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2(CC2CO)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a cyclopropane ring fused to a carboxylic acid group at position 1 and a hydroxymethyl group at position 2. The 3-methylphenyl substituent is attached to the cyclopropane ring, introducing aromaticity and steric bulk. The SMILES notation (Cc1cccc(C2(C(=O)O)CC2CO)c1) confirms the connectivity, with the cyclopropane ring (C2) bonded to both the carboxylic acid (–C(=O)OH) and hydroxymethyl (–CH2OH) groups .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 1551090-84-6 |

| Functional Groups | Carboxylic acid, hydroxymethyl |

The cyclopropane ring’s strain (≈27 kcal/mol) contributes to heightened reactivity, enabling participation in ring-opening reactions and stereoselective transformations .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for analogous compounds, such as 1-fluoro-cyclopropane-1-carboxylic acid, reveal distinct proton environments:

-

¹H NMR: Cyclopropane protons resonate between δ 1.40–1.62 ppm (multiplet), while aromatic protons from the 3-methylphenyl group appear as an AA'BB' system at δ 7.44–7.96 ppm .

-

¹⁹F NMR (for fluorinated analogs): Fluorine atoms adjacent to the cyclopropane ring exhibit signals near δ 191–199 ppm .

Infrared (IR) spectroscopy typically shows strong absorption bands for the carboxylic acid (–COOH, ~2500–3000 cm⁻¹) and hydroxyl (–OH, ~3200–3600 cm⁻¹) groups .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via ester hydrolysis of its methyl ester precursor, methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate (PubChem CID: 535038) . This approach leverages the stability of ester intermediates during cyclopropane ring formation.

Table 2: Synthetic Routes to Cyclopropane Carboxylic Acids

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Cyclopropanation | Dimethylsulfonium methylide | 60–75% | |

| 2 | Ester Hydrolysis | NaOH/HCl, aqueous/organic | 85–90% |

Key Synthetic Challenges

-

Ring Strain Management: The cyclopropane ring’s instability necessitates low-temperature conditions (–78°C) during cyclopropanation to prevent undesired ring-opening .

-

Stereochemical Control: Achieving diastereomeric purity requires chiral auxiliaries or asymmetric catalysis, though current methods remain underdeveloped for this specific compound .

Comparative Analysis with Structural Analogs

Table 3: Comparison with 4-Methylphenyl Analog

| Property | 3-Methylphenyl Derivative | 4-Methylphenyl Derivative |

|---|---|---|

| Molecular Weight | 206.24 g/mol | 206.24 g/mol |

| LogP (Predicted) | 2.1 | 2.3 |

| Synthetic Accessibility | Moderate | High |

Meta-substitution (3-methylphenyl) introduces steric hindrance near the cyclopropane ring, potentially altering binding affinity compared to para-substituted analogs .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with biological targets using X-ray crystallography and molecular docking.

-

Process Optimization: Develop asymmetric synthesis protocols to access enantiopure material for pharmacological testing.

-

Toxicity Profiling: Assess acute and chronic toxicity in model organisms to evaluate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume